molecular formula C14H12N2O2 B12945756 1-(4-Aminophenyl)-1H-indole-5,6-diol

1-(4-Aminophenyl)-1H-indole-5,6-diol

Cat. No.: B12945756
M. Wt: 240.26 g/mol
InChI Key: OCJHRNUFOIIXJK-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1H-indole-5,6-diol is a substituted indole derivative characterized by a 4-aminophenyl group at the 1-position and hydroxyl groups at the 5- and 6-positions of the indole core. This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research. The aminophenyl substituent enhances solubility in polar solvents and provides a reactive site for further functionalization, while the dihydroxyindole moiety is redox-active, analogous to melanin precursors like 5,6-dihydroxyindole .

The compound can be synthesized via coupling reactions, such as Buchwald-Hartwig amination, to introduce the aryl amine group to the indole scaffold . Its molecular formula is C₁₄H₁₃N₂O₂, with a molecular weight of 241.27 g/mol, distinguishing it from simpler indole derivatives.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-(4-aminophenyl)indole-5,6-diol

InChI

InChI=1S/C14H12N2O2/c15-10-1-3-11(4-2-10)16-6-5-9-7-13(17)14(18)8-12(9)16/h1-8,17-18H,15H2

InChI Key

OCJHRNUFOIIXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC3=CC(=C(C=C32)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-1H-indole-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the aminophenyl group and hydroxyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form different indole derivatives.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various indole derivatives with different functional groups.

Scientific Research Applications

1-(4-Aminophenyl)-1H-indole-5,6-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The aminophenyl group and hydroxyl groups play crucial roles in its biological activity, allowing it to bind to enzymes, receptors, or other biomolecules. This binding can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

5,6-Dihydroxyindole (C₈H₇NO₂)

  • Key Differences: Lacks the 4-aminophenyl group, resulting in lower molecular weight (149.15 vs. 241.27) and reduced solubility in aqueous media.
  • Applications : Primarily used in melanin production and organic electronics due to its ability to form stable radicals upon oxidation .
  • Reactivity: The absence of the electron-donating amino group makes it less reactive in nucleophilic substitutions compared to this compound.

1-Methyl-1H-indole-5,6-diol (C₉H₉NO₂)

  • Key Differences: A methyl group replaces the 4-aminophenyl substituent, leading to a lower molecular weight (163.18) and hydrophobic character.
  • Applications : Primarily serves as a synthetic intermediate; the methyl group sterically hinders conjugation reactions .

2-(5,6-Dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol (C₁₆H₁₂N₂O₄)

  • Key Differences : Contains two fused dihydroxyindole units, enabling extensive π-conjugation for conductive polymers .

Pharmaceutical Potential

In contrast, 5,6-dihydroxyindole lacks this bioisostere, limiting its direct pharmacological relevance .

Materials Science

While 5,6-dihydroxyindole is a cornerstone in OLED materials, the amino group in this compound enhances its ability to coordinate with metal ions, making it suitable for hybrid organic-inorganic semiconductors .

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